molecular formula C11H12FNO2 B1393507 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 933751-65-6

1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1393507
M. Wt: 209.22 g/mol
InChI Key: GLBREGGOOWJRED-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a type of pyrrolidine derivative . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific synthesis method for fluorine-containing 1-aryl-5-oxopyrrolidine-3-carbohydrazides has been reported, which can be used as starting compounds in the synthesis of various hydrazones and azoles .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring with nitrogen. The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . The π (C1–C6)→π* (C4–C5), π (C2–C3)→π* (C1–C6), and π (C4–C5)→π* (C2–C3) conjugative interactions in the phenyl ring lead to significant stabilization energies within the system .


Physical And Chemical Properties Analysis

The compound “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” has a molecular weight of 209.22 . More specific physical and chemical properties could not be found in the available resources.

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Pyrrolidine is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates. It’s used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrrolidine derivatives have shown a wide range of important activities including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
  • Methods of Application or Experimental Procedures : The design of new molecules often starts by studying the binding conformation of existing compounds. For example, one study focused on a bicyclic sulfonamide that showed excellent potency towards a certain target but had undesirable activity against another. The researchers then used this information to design new compounds .
  • Results or Outcomes : The outcomes of these studies are typically new compounds with improved biological activity. For example, the study mentioned above led to the development of new compounds with improved selectivity for the desired target .

Safety And Hazards

While specific safety and hazard information for “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” was not found, it is generally advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Future Directions

Pyrrolidine derivatives continue to be a focus of research due to their wide range of biological activities. Future directions may include the design of new pyrrolidine compounds with different biological profiles . The synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has been reported, and their antimicrobial activities have been evaluated .

properties

IUPAC Name

1-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBREGGOOWJRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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